molecular formula C12H9Cl2N3O4S B2366328 N-(4-amino-3,5-dichlorophenyl)-4-nitrobenzenesulfonamide CAS No. 1003157-92-3

N-(4-amino-3,5-dichlorophenyl)-4-nitrobenzenesulfonamide

Cat. No.: B2366328
CAS No.: 1003157-92-3
M. Wt: 362.18
InChI Key: WULFGJLRQLEQAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-amino-3,5-dichlorophenyl)-4-nitrobenzenesulfonamide is a chemical compound characterized by the presence of amino, dichloro, nitro, and sulfonamide functional groups. This compound is known for its diverse applications in various fields, including organic chemistry, pharmaceutical chemistry, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-3,5-dichlorophenyl)-4-nitrobenzenesulfonamide typically involves the reaction of 4-amino-3,5-dichloroaniline with 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-3,5-dichlorophenyl)-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of N-(4-amino-3,5-dichlorophenyl)-4-aminobenzenesulfonamide.

    Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

N-(4-amino-3,5-dichlorophenyl)-4-nitrobenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-amino-3,5-dichlorophenyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. The pathways involved may include inhibition of key metabolic enzymes or disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-amino-3,5-dichlorophenyl)acetamide
  • N-(4-amino-3,5-dichlorophenyl)-4-methoxybenzenesulfonamide
  • N-(4-amino-3,5-dichlorophenyl)-4-fluorobenzenesulfonamide

Uniqueness

N-(4-amino-3,5-dichlorophenyl)-4-nitrobenzenesulfonamide is unique due to the presence of both nitro and sulfonamide groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-(4-amino-3,5-dichlorophenyl)-4-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N3O4S/c13-10-5-7(6-11(14)12(10)15)16-22(20,21)9-3-1-8(2-4-9)17(18)19/h1-6,16H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULFGJLRQLEQAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC2=CC(=C(C(=C2)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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